Valnivudine
Overview
Description
Mechanism of Action
Target of Action
Valnivudine, also known as FV-100, is a prodrug that has been indicated as a potential antiviral for the treatment of shingles (herpes zoster) . The primary target of this compound is the Varicella-Zoster Virus (VZV) , a common and ubiquitous human-restricted pathogen .
Mode of Action
This compound is a prodrug of the bicyclic nucleoside analogue Cf-1743 . It inhibits the replication of VZV by competing with natural nucleosides for incorporation into viral DNA . Once incorporated, it leads to premature termination of the growing viral DNA chains .
Biochemical Pathways
This compound interferes with the DNA synthesis pathway of the VZV . By incorporating itself into the growing viral DNA chain, it disrupts the normal nucleotide sequence and prematurely terminates the synthesis of the viral DNA .
Result of Action
The molecular effect of this compound’s action is the disruption of VZV DNA synthesis, leading to the inhibition of viral replication . On a cellular level, this results in the prevention of VZV infection and spread .
Biochemical Analysis
Biochemical Properties
Valnivudine is a proagent of CF-1743, a bicyclic nucleoside analog (BCNA), which has highly specific antiviral activity against varicella-zoster virus (VZV) . It is rapidly and extensively converted to CF-1743 in vivo .
Cellular Effects
The cellular effects of this compound are primarily related to its antiviral activity against VZV. It has been suggested that this compound could both reduce the pain burden of the acute episode and reduce the incidence of post‐herpetic neuralgia compared to available treatments .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to CF-1743 in the body. CF-1743 is a BCNA that exerts its effects by inhibiting the replication of VZV .
Temporal Effects in Laboratory Settings
It has been shown to be safe and tolerable in phase I clinical trials .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion to CF-1743 in the body
Preparation Methods
Synthetic Routes and Reaction Conditions: Valnivudine is synthesized through a multi-step process involving the formation of a bicyclic furopyrimidine nucleoside. The key steps include:
Formation of the furopyrimidine core: This involves the cyclization of a suitable precursor under acidic conditions.
Introduction of the aryl side chain: This step typically involves a palladium-catalyzed cross-coupling reaction.
Glycosylation: The furopyrimidine core is glycosylated with a protected sugar moiety.
Deprotection: The final step involves the removal of protecting groups to yield the active compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Valnivudine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the furopyrimidine core.
Substitution: The aryl side chain can be substituted with different functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various analogs of this compound with modified antiviral properties .
Scientific Research Applications
Valnivudine has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Explored as a treatment for shingles and post-herpetic neuralgia.
Industry: Potential use in the development of new antiviral drugs
Comparison with Similar Compounds
- Acyclovir
- Valacyclovir
- Famciclovir
- Brivudine
- Amenamevir
Comparison: Valnivudine is unique in its high potency and selectivity for the varicella-zoster virus. Unlike other compounds, it has shown superior efficacy in reducing the pain and duration of shingles episodes and in preventing post-herpetic neuralgia .
Properties
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRRWJMFUNGZBJ-RBVMOCNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241909 | |
Record name | FV-100 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956483-02-6 | |
Record name | FV-100 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956483026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FV-100 free base | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALNIVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ5F6D4U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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